The compound 2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one is a complex organic molecule notable for its potential pharmacological applications. This compound features several intricate structural components, including a triazole ring, a thiophene moiety, and a sulfanyl group. Its molecular complexity makes it a significant subject of study in synthetic and medicinal chemistry.
The synthesis of 2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Common reagents may include hydrazine derivatives for triazole formation and various alkylating agents for introducing the thiophenyl moiety.
The molecular formula for this compound is , with a molecular weight of approximately 353.39 g/mol. The structure features:
The compound's structural representation can be derived from its InChI key and canonical SMILES notation:
XZYRZVYQWQWZRD-UHFFFAOYSA-N
CC(=O)SC1=NN=C(N=C1C2=CC=CS2)C(C3=CC=C(C=C3)N(=O)=O)N
These notations provide insights into the connectivity of atoms within the molecule .
The compound can participate in various chemical reactions:
Each reaction type requires specific conditions (e.g., temperature, pressure, catalysts) to ensure high efficiency and selectivity. For instance, palladium on carbon is commonly used for reducing nitro groups effectively .
The mechanism of action for 2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one involves its interaction with biological targets such as enzymes or receptors. The structural features allow it to bind selectively to specific active sites:
This compound typically exhibits solid-state properties at room temperature with potential solubility in organic solvents due to its aromatic nature.
Key chemical properties include:
Relevant data regarding melting point, boiling point, and solubility should be determined experimentally for precise applications .
The compound has potential applications in:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1